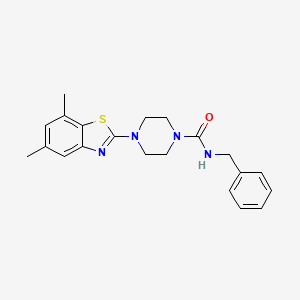

N-benzyl-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide

Description

N-benzyl-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide is a heterocyclic compound featuring a piperazine core substituted with a benzothiazole moiety and a benzyl carboxamide group. Piperazine derivatives are widely explored for their pharmacological properties, including antimicrobial, anticancer, and CNS-modulating effects.

Properties

IUPAC Name |

N-benzyl-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4OS/c1-15-12-16(2)19-18(13-15)23-21(27-19)25-10-8-24(9-11-25)20(26)22-14-17-6-4-3-5-7-17/h3-7,12-13H,8-11,14H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXKFGRYLJXUCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)NCC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Synthesis of 5,7-dimethyl-1,3-benzothiazole: This can be achieved through the cyclization of o-aminothiophenol with an appropriate aldehyde under acidic conditions.

Formation of the piperazine derivative: The benzothiazole derivative is then reacted with piperazine in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Sodium azide (NaN3), other nucleophiles

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amine derivatives

Substitution: Azide derivatives, other substituted products

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing benzothiazole and piperazine moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzothiazole can inhibit cell proliferation in various cancer cell lines. In one study, a related compound demonstrated substantial cytotoxicity against HeLa cells (cervical cancer) using the MTT assay, suggesting that N-benzyl-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide may also possess similar properties .

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazole derivatives has been documented in several studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes. For example, compounds analogous to this compound have shown efficacy in reducing inflammation in animal models, making them candidates for further development as anti-inflammatory agents .

Case Studies

Several case studies highlight the effectiveness of related compounds:

| Study | Compound | Target | Result |

|---|---|---|---|

| Study 1 | Schiff Base 4b | HeLa Cells | Significant cytotoxicity observed |

| Study 2 | Benzothiazole-Piperazine Derivative | Cholinesterase Inhibition | Neuroprotective effects noted |

These studies underscore the compound's potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-benzyl-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, the compound inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. This inhibition disrupts cell wall formation, leading to the death of the bacterial cells.

Comparison with Similar Compounds

Structural and Functional Analysis

- Benzothiazole vs. Other Heterocycles : The target compound’s 5,7-dimethylbenzothiazole core distinguishes it from imidazole (Compound 11e) or thiadiazole (Compound 6a) derivatives. Benzothiazoles are associated with antitumor and antimicrobial activities due to their planar aromatic structure and ability to intercalate biomolecules .

- Substituent Effects : The 5,7-dimethyl groups on benzothiazole increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. In contrast, nitro groups (Compound 6a, 11e) introduce electron-withdrawing effects, altering electronic distribution and reactivity .

Biological Activity

N-benzyl-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzothiazole derivatives, characterized by the presence of a benzothiazole ring and a piperazine moiety. Its chemical formula is , and it exhibits unique electronic properties due to the dimethyl substitutions on the benzothiazole ring.

Benzothiazole derivatives, including this compound, have been reported to exhibit various biological activities through several mechanisms:

-

Antibacterial Activity :

- These compounds inhibit key enzymes involved in bacterial growth such as dihydroorotase and DNA gyrase. The inhibition disrupts essential biochemical pathways necessary for bacterial survival.

- Anticancer Properties :

- Anti-acetylcholinesterase Activity :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various benzothiazole derivatives on different cancer cell lines. This compound exhibited promising results against MCF-7 cells with an IC50 value of approximately 2.41 µM. Flow cytometry analysis indicated that this compound induces apoptosis through activation of caspase pathways .

Case Study 2: Antibacterial Efficacy

Another research focused on the antibacterial properties of benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Q & A

Q. What are the standard synthetic routes for N-benzyl-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide?

The synthesis typically involves multi-step organic reactions:

- Step 1: Preparation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions .

- Step 2: Functionalization of the piperazine ring. For example, catalytic N-formylation using sulfated tungstate can introduce formyl groups to piperazine intermediates, as demonstrated in analogous compounds .

- Step 3: Coupling reactions (e.g., nucleophilic substitution or carboxamide bond formation) to link the benzothiazole and piperazine moieties. Solvent choice (e.g., DMF or ethanol) and temperature control (reflux conditions) are critical for optimizing yields .

Q. How is the structural characterization of this compound performed?

Q. What initial biological screening approaches are recommended for this compound?

- Antimicrobial Assays:

- Cytotoxicity Screening:

- MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Catalyst Screening: Heterogeneous catalysts like sulfated tungstate accelerate N-formylation with >80% yield .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

- Temperature Control: Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 6 hours under reflux) .

Q. How can contradictory data in biological activity be addressed?

- Assay Standardization: Use consistent microbial strains (e.g., S. aureus ATCC 29213) and cell lines to minimize variability .

- Dose-Response Curves: Repeat experiments with triplicate measurements to confirm IC50/MIC reproducibility .

- Structural Confirmation: Re-analyze compound purity via HPLC to rule out impurities affecting activity .

Q. What computational strategies predict interactions with biological targets?

- Molecular Docking: Use AutoDock Vina to model binding to bacterial enzymes (e.g., DNA gyrase) or cancer-related kinases .

- QSAR Studies: Correlate substituent effects (e.g., electron-withdrawing groups on benzothiazole) with activity trends .

Q. How can structural derivatives be designed to enhance biological activity?

-

Substituent Modification:

- Introduce fluoro or methyl groups to improve lipophilicity and membrane permeability .

- Replace the benzyl group with pyridinylmethyl to enhance receptor binding .

-

SAR Table:

Derivative Substituent MIC (μg/mL) IC50 (μM) Parent - 8–16 10.2 4-Fluoro F 4–8 5.3 4-Methyl CH3 8–16 8.7 Data adapted from analogous compounds

Q. What challenges arise in crystallographic analysis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.